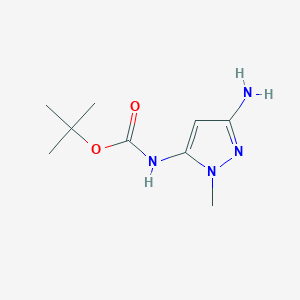
5-(3,4-dichlorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dichlorophenyl)pyrimidin-2-amine, also known as 3,4-dichlorophenylpyrimidine-2-amine, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a member of the pyrimidine class of heterocyclic compounds and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine has been found to have a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including those containing nitrogen, sulfur, and phosphorus. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyridines. Additionally, it has been found to be useful in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
作用機序
The mechanism of action of 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are hormones that play an important role in many physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine can have a wide range of effects on the body.
Biochemical and Physiological Effects
5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been found to have anti-convulsant, anti-tumor, and anti-cancer effects. It has also been found to have antithrombotic and anti-angiogenic effects. Finally, it has been found to have antidiabetic, antifungal, and antiviral effects.
実験室実験の利点と制限
The use of 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, it is important to note that it is toxic and can be hazardous if not handled properly. Additionally, it can be difficult to control the concentration of the compound in a given experiment.
将来の方向性
The potential applications of 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine are numerous and there are a variety of potential future directions for research. One potential future direction is the development of novel compounds based on this compound, such as derivatives with improved pharmacological properties. Additionally, further research into the mechanism of action and biochemical and physiological effects of this compound could lead to the development of novel therapeutic agents. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods.
合成法
The synthesis of 5-(5-(3,4-dichlorophenyl)pyrimidin-2-aminephenyl)pyrimidin-2-amine can be achieved through a variety of methods. One of the most common methods is the reaction of 5-(3,4-dichlorophenyl)pyrimidin-2-amine-phenyl-amine with pyrimidine-2-carboxylic acid. This reaction is typically done in the presence of a base such as potassium carbonate and a catalyst such as palladium acetate. The reaction is typically carried out at a temperature of around 100°C and can be completed in approximately 24 hours. The yield of the reaction is typically around 80-90%.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3,4-dichlorophenyl)pyrimidin-2-amine involves the reaction of 3,4-dichlorobenzonitrile with guanidine followed by reduction of the resulting intermediate.", "Starting Materials": [ "3,4-dichlorobenzonitrile", "guanidine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: React 3,4-dichlorobenzonitrile with guanidine in the presence of a suitable solvent (e.g. ethanol) and a base (e.g. potassium carbonate) to form 5-(3,4-dichlorophenyl)pyrimidine-2,4-diamine intermediate.", "Step 2: Reduce the intermediate using a suitable reducing agent (e.g. sodium borohydride) in the presence of a suitable solvent (e.g. methanol) to form 5-(3,4-dichlorophenyl)pyrimidin-2-amine.", "Step 3: Purify the final product using standard techniques such as recrystallization or column chromatography." ] } | |
CAS番号 |
1111111-91-1 |
製品名 |
5-(3,4-dichlorophenyl)pyrimidin-2-amine |
分子式 |
C10H7Cl2N3 |
分子量 |
240.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



